- Aliphatic diazo compounds, nitrones, and structurally analogous compounds. Systems capable of undergoing 1,3-additionsChem. Rev., 1938, 23, 193-285,
Cas no 924-50-5 (Methyl 3-methyl-2-butenoate)
Methyl 3-methyl-2-butenoate Properties
Names and Identifiers
-
- methyl 3,3-dimethylacrylate
- 3,3-Dimethylacrylic acid methyl ester~3-Methyl-2-butenoic acid methyl ester~Methyl 3-methyl-2-butenoate
- 3-Methoxy-2,4,5-trifluorobenzoyl chloride
- Methyl 3-methyl-2-butenoate
- 3,3-Dimethyl Acrylate
- 3,3-DIMETHYL ACRYLIC ACID METHYL ESTER
- methyl 3-methylbut-2-enoate
- 3,3-Dimethylacrylic Acid Methyl Ester
- 2-Butenoic acid, 3-methyl-, methyl ester
- METHYL-3,3-DIMETHYLACRYLATE
- 3-Methyl-but-2-enoic acid methyl ester
- Methyl senecioate
- methyl-3,3-dimethyl acrylate
- Methyl 3-methylcrotonate
- Crotonic acid, 3-methyl-, methyl ester
- FZIBCCGGICGWBP-UHFFFAOYSA-N
- methylsenecioate
- Methyl 3,3-dimethacrylate
- 3,3-DIMETHYL ACRYLIC ACID METHYL ESTE
- Methyl 3-methyl-2-butenoate, Methyl 3,3-dimethylacrylate
- Crotonic acid, 3-methyl-, methyl ester (7CI, 8CI)
- Senecioic acid, methyl ester (6CI)
- 3-Methyl-2-butenoic acid methyl ester
- 3-Methylcrotonic acid methyl ester
- Methyl dimethylacrylate
- Methyl β,β-dimethylacrylate
- Methyl β-methylcrotonate
- MFCD00043940
- EC 213-107-4
- CS-W013641
- Senecioic acid, methyl ester
- ghl.PD_Mitscher_leg0.193
- NS00009235
- EINECS 213-107-4
- M2052
- Methyl 3-methyl-2-butenoate, 97%
- InChI=1/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H
- CHEMBL299017
- Methyl .beta.-methylcrotonate
- 3-methylbut-2-enoic acid methyl ester
- 3-Methyl-2-butenoic acid, methyl ester
- methyl,3,3-dimethylacrylate
- Methyl 3-methylbut-2-enoate #
- SCHEMBL273328
- 4-(4-Methylphenoxy)piperidinehydrochloride
- AKOS015851424
- 924-50-5
- 6YS6J4URT3
- EN300-73098
- F11280
- methyl 3,3-dimethyl acrylate
- Q-201373
- BCP10333
- DTXSID1061283
- AS-14299
- FT-0628838
- Methyl beta-methylcrotonate
- DTXCID2048795
- DB-057304
- +Expand
-
- MFCD00043940
- FZIBCCGGICGWBP-UHFFFAOYSA-N
- 1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3
- O=C(/C=C(\C)/C)OC
- 1741592
Computed Properties
- 114.06800
- 0
- 2
- 2
- 114.068
- 8
- 110
- 0
- 0
- 0
- 0
- 0
- 1
- 1.6
- nothing
- 0
- 26.3
Experimental Properties
- 1.12560
- 26.30000
- n20/D 1.4364(lit.)
- Soluble in chloroform. Insoluble in water,
- 136°C(lit.)
- -41°C
- Fahrenheit: 98.6 ° f < br / > Celsius: 37 ° C < br / >
- colorless liquid
- Insoluble in water, soluble in chloroform, carbon tetrachloride and other organic solvents
- Light Sensitive
- 216(CH3CN)(lit.)
- 0.873 g/mL at 25 °C
Methyl 3-methyl-2-butenoate Security Information
- GHS02
- 1
- 3
- S16-S29-S33
- III
- R10
- Xi
- UN 3272 3/PG 3
- H226
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- warning
- Store at room temperature
- III
- 10
- Warning
- Yes
- 3
- 8
Methyl 3-methyl-2-butenoate Customs Data
- 2916190090
-
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Methyl 3-methyl-2-butenoate Price
Methyl 3-methyl-2-butenoate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
- New carbon-carbon bond formation reactions using bis(acylmethyl)- and bis[(alkoxycarbonyl)methyl]tellurium dichloridesOrganometallics, 1992, 11(2), 954-8,
Synthetic Circuit 3
Synthetic Circuit 4
- Device and method for preparing methyl 3,3-dimethacrylate, China, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
1.2 72 h, 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, rt
- Mukaiyama Aldol Reactions Catalyzed by a Trimeric Organo Aluminum(III) AlkoxidePhosphorus, 2014, 189(7-8), 1193-1206,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
- Stereoselective synthesis of β-substituted α,β-unsaturated esters by dialkylcuprate coupling to the enol phosphate of β-keto estersCanadian Journal of Chemistry, 1979, 57(12), 1431-41,
Synthetic Circuit 12
1.2 0 °C; 0 °C → rt; 24 h, rt
- Enantioselective Rh-Catalyzed Hydrogenation of 3-Aryl-4-phosphonobutenoates with a P-Stereogenic BoPhoz-Type LigandJournal of Organic Chemistry, 2010, 75(23), 8319-8321,
Synthetic Circuit 13
- Synthesis of β,β-dimethylacrylic acid and its methyl and ethyl estersRevistade Chimie (Bucharest, 1979, 30(7), 629-32,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
- Rearrangement of α,β-dibromoketonesJournal of the American Chemical Society, 1949, 71, 3214-18,
Synthetic Circuit 18
Synthetic Circuit 19
- Wittig reactions of ylide anions derived from stabilized ylidesJournal of the Chemical Society, 1989, (9), 568-9,
Synthetic Circuit 20
Methyl 3-methyl-2-butenoate Raw materials
- 1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-4-methyl-, methyl ester
- 1,3-Dibromo-3-methylbutan-2-one
- Lithium dimethylcuprate
- 2-methoxy-4,5,6,7-tetrahydro-3H-azepine
- meo anion
- Propane, 2-nitro-, ion(1-), lithium
- 3,3-Dimethylacrylic acid
- methyl 2-(dimethoxyphosphoryl)acetate
- tert-Butyl ((1-Methoxyvinyl)oxy)dimethylsilane
- 2-BUTANONE, 3,4-DIBROMO-3-METHYL-
Methyl 3-methyl-2-butenoate Preparation Products
Methyl 3-methyl-2-butenoate Suppliers
Methyl 3-methyl-2-butenoate Related Literature
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Yue Li Nat. Prod. Rep. 2023 40 922
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R. Brettle,G. B. Cox J. Chem. Soc. C 1969 1227
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Jan Niklas Illmann,Iulia Patroescu-Klotz,Peter Wiesen Phys. Chem. Chem. Phys. 2021 23 3455
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Ilyas Ahmad,R. N. Gedye,A. Nechvatal J. Chem. Soc. C 1968 185
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Stanislau Bogusz Junior,Paulo Henrique Mar?o,Patrícia Valderrama,Flaviana Cardoso Damasceno,Maria Silvana Aranda,Cláudia Alcaraz Zini,Elina Bastos Caram?o,Arlete Marchi Tavares Melo,José Teixiera Filho,Helena Teixeira Godoy Anal. Methods 2015 7 521
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Takako Muraoka,Nursaliha Siti,Keiji Ueno Dalton Trans. 2021 50 15996
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Carlos E. Canosa-Mas,Mark L. Flugge,Martin D. King,Richard P. Wayne Phys. Chem. Chem. Phys. 2005 7 643
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Eoin Gould,Tomas Lebl,Alexandra M. Z. Slawin,Mark Reid,Tony Davies,Andrew D. Smith Org. Biomol. Chem. 2013 11 7877
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S. D. Andrews,A. C. Day,A. N. McDonald J. Chem. Soc. C 1969 787
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S. D. Andrews,A. C. Day,A. N. McDonald J. Chem. Soc. C 1969 787